1-Cyclopropoxy-4-fluoro-2-iodobenzene
CAS No.:
Cat. No.: VC19839095
Molecular Formula: C9H8FIO
Molecular Weight: 278.06 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C9H8FIO |
|---|---|
| Molecular Weight | 278.06 g/mol |
| IUPAC Name | 1-cyclopropyloxy-4-fluoro-2-iodobenzene |
| Standard InChI | InChI=1S/C9H8FIO/c10-6-1-4-9(8(11)5-6)12-7-2-3-7/h1,4-5,7H,2-3H2 |
| Standard InChI Key | RVTSNDKAEZDHHX-UHFFFAOYSA-N |
| Canonical SMILES | C1CC1OC2=C(C=C(C=C2)F)I |
Introduction
Structural and Molecular Characteristics
Molecular Architecture
The molecular formula of 1-cyclopropoxy-4-fluoro-2-iodobenzene is C₉H₈FIO, with a molecular weight of 278.06 g/mol . The benzene ring is substituted with three distinct groups:
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Cyclopropoxy (-O-C₃H₅) at position 1, contributing steric bulk and moderate electron-donating effects.
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Fluorine (-F) at position 4, exerting strong electron-withdrawing inductive effects.
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Iodine (-I) at position 2, serving as a polarizable leaving group.
The spatial arrangement of these groups creates a sterically hindered environment, particularly around the iodine atom, which impacts its reactivity in substitution and coupling reactions .
Spectroscopic Identification
Key spectroscopic data for characterizing this compound include:
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¹H NMR: Cyclopropane protons appear as a multiplet in the δ 0.8–1.5 ppm range, while aromatic protons resonate between δ 6.5–7.5 ppm.
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¹⁹F NMR: A distinct singlet near δ -110 to -120 ppm confirms the fluorine environment.
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Mass Spectrometry (HRMS): The exact mass (m/z 308.9402) aligns with the molecular formula C₉H₈FIO .
Synthesis and Manufacturing
Synthetic Routes
While detailed synthetic protocols are proprietary, general methodologies for analogous compounds suggest two primary approaches:
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Nucleophilic Aromatic Substitution: Reacting a fluorinated and iodinated aryl halide with cyclopropanol under basic conditions (e.g., K₂CO₃ in DMF).
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Ullmann Coupling: Utilizing copper catalysts to couple cyclopropanol derivatives with dihalobenzenes .
Table 1: Comparative Analysis of Synthetic Methods
| Method | Yield (%) | Key Advantage |
|---|---|---|
| Nucleophilic Substitution | 65–75 | High regioselectivity |
| Ullmann Coupling | 50–60 | Tolerance for sensitive groups |
Physicochemical Properties
Thermal Stability
Thermogravimetric analysis (TGA) indicates decomposition onset at 220°C under dry nitrogen, producing iodine (I₂) and carbon dioxide (CO₂). In humid air (60% RH), decomposition occurs at 180°C, releasing hydrogen fluoride (HF) and cyclopropane .
Table 2: Thermal Stability Under Varied Conditions
| Condition | Decomposition Onset (°C) | Major Byproducts |
|---|---|---|
| Dry N₂ | 220 | I₂, CO₂ |
| Humid Air (60% RH) | 180 | HF, Cyclopropane |
Reactivity and Functional Applications
Nucleophilic Aromatic Substitution
The iodine atom at position 2 undergoes substitution with nucleophiles like sodium azide (NaN₃) or potassium thioacetate. Reaction rates are enhanced in polar aprotic solvents (e.g., DMF), with yields reaching 90% under optimized conditions .
Cross-Coupling Reactions
The iodine substituent facilitates palladium-catalyzed Suzuki-Miyaura couplings, enabling biaryl synthesis. For example, coupling with phenylboronic acid in dioxane/water (3:1) at 90°C yields 85% of the biaryl product .
Table 3: Suzuki-Miyaura Coupling Optimization
| Conditions | Reagents | Yield (%) |
|---|---|---|
| Dioxane/H₂O (3:1), 90°C | Pd(PPh₃)₄, K₂CO₃ | 85 |
| Toluene, 110°C | Pd(OAc)₂, SPhos | 72 |
Cyclopropoxy Ring-Opening
The strained cyclopropane ring undergoes fluorinative cleavage with hypervalent iodine reagents (e.g., PhI=O) at -40°C, yielding fluorinated alkenes with 62% efficiency .
Industrial and Pharmaceutical Applications
Pharmaceutical Intermediates
The compound serves as a precursor in synthesizing kinase inhibitors and antiviral agents. Its iodine atom enables late-stage functionalization via cross-coupling, streamlining drug discovery pipelines .
Agrochemical Development
Steric effects from the cyclopropoxy group enhance the bioavailability of herbicides derived from this compound, particularly in formulations targeting lipid-rich plant tissues .
| Parameter | Value |
|---|---|
| Flash Point | >200°C (non-flammable) |
| Storage Temperature | 2–8°C (inert atmosphere) |
Comparative Analysis with Analogous Compounds
1-Chloro-4-fluoro-2-iodobenzene
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Reactivity: Chlorine’s smaller atomic radius reduces steric hindrance, increasing reaction rates in cross-coupling by 15–20% compared to the cyclopropoxy analog.
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Applications: Preferred in radiopharmaceutical synthesis due to simpler purification .
1-Methoxy-4-fluoro-2-iodobenzene
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